Pharmacological properties of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-
Pharmacological properties of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-
An In-Depth Technical Guide on the Pharmacological Properties of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-
Executive Summary
The compound 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), frequently referred to in the literature as benzimidazole-2-carboxamidoxime, represents a critical structural motif in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a highly engineered prodrug delivery system .
Benzimidazole amidines are potent pharmacophores with established antiparasitic, antimicrobial, and anticancer activities, driven by their ability to bind the AT-rich minor groove of DNA[1]. However, their therapeutic utility is severely bottlenecked by poor oral bioavailability; the strongly basic amidine group remains protonated at physiological pH, preventing passive diffusion across the gastrointestinal tract[2]. The N-hydroxylation of this amidine to form an amidoxime elegantly bypasses this limitation. Once absorbed, the amidoxime is metabolically reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC)[3]. This whitepaper dissects the physicochemical rationale, metabolic activation pathways, and experimental methodologies surrounding this compound.
Physicochemical Rationale: The Prodrug Principle
The strategic conversion of an amidine to an amidoxime is rooted in fundamental acid-base chemistry and partition coefficients. The active benzimidazole amidine possesses a pKa of approximately 10–11[4]. At physiological pH (7.4), it exists almost exclusively as a cationic amidinium ion. While this positive charge is essential for electrostatic interactions with the negatively charged DNA phosphate backbone at the target site[1], it renders the molecule highly hydrophilic, precluding intestinal absorption.
By introducing an N-hydroxy group to form 1H-Benzimidazole-2-carboximidamide, N-hydroxy-, the pKa is drastically lowered to approximately 6–7[4]. This structural modification neutralizes the molecule at physiological pH, significantly increasing its lipophilicity (LogP) and facilitating excellent membrane permeability[5].
Table 1: Comparative Physicochemical Properties of Amidine vs. Amidoxime
| Parameter | Active Drug (Amidine) | Prodrug (N-hydroxy Amidoxime) | Causality / Pharmacological Impact |
| Functional Group | -C(=NH)NH₂ | -C(=NOH)NH₂ | N-hydroxylation masks the basic nitrogen. |
| pKa | ~ 10.0 - 11.0 | ~ 6.0 - 7.0 | Reduces basicity, shifting the ionization equilibrium. |
| Charge at pH 7.4 | Cationic (+1) | Neutral (0) | Neutrality allows passive transcellular diffusion. |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Enhances gastrointestinal absorption and bioavailability. |
| Target Affinity | High (DNA Minor Groove) | Negligible | Prodrug must be metabolically activated to exert efficacy. |
Metabolic Activation: The mARC Enzyme System
The pharmacological efficacy of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is entirely dependent on its in vivo bioactivation. This reduction is not mediated by standard Cytochrome P450 enzymes—which fortuitously avoids widespread drug-drug interactions—but rather by a specialized molybdenum-containing enzyme system known as the mitochondrial amidoxime reducing component (mARC) [4].
The mARC system operates as a three-component electron transfer chain located in the outer mitochondrial membrane[6]. It requires NADH as the ultimate electron donor, NADH-cytochrome b5 reductase (CYB5R) to transfer electrons to Cytochrome b5 (CYB5), which in turn shuttles electrons to the molybdenum cofactor (Mo-co) within the mARC enzyme[3]. The Mo-co cycles between Mo(IV) and Mo(VI) oxidation states, extracting the oxygen atom from the amidoxime prodrug and releasing the active benzimidazole amidine[6].
Fig 1. Electron transfer chain of the mARC system reducing the amidoxime prodrug.
Pharmacodynamics of the Active Metabolite
Once converted to the active 1H-Benzimidazole-2-carboximidamide, the molecule acts as a purine isostere[7]. The primary pharmacological target is the minor groove of DNA, specifically at AT-rich sequences[2].
The binding is driven by a highly orchestrated combination of forces:
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Electrostatic Interactions: The cationic amidinium group forms strong salt bridges with the anionic phosphate backbone of DNA[1].
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Hydrogen Bonding: The benzimidazole nitrogen and the amidine protons act as hydrogen bond donors/acceptors with the N3 of adenine and O2 of thymine at the floor of the minor groove[8].
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Van der Waals / Shape Fit: The inherent curvature of the benzimidazole scaffold perfectly matches the convex shape of the DNA minor groove, displacing ordered water molecules and driving the interaction entropically[1].
Depending on the specific DNA sequence (e.g., -AATT- vs -TTAA-), these benzimidazole derivatives can bind as monomers or cooperatively stack as dimers, leading to the inhibition of DNA-dependent enzymes (like topoisomerases) and resulting in potent antiparasitic and anticancer effects[9].
Fig 2. Pharmacodynamic mechanisms of benzimidazole amidines in the DNA minor groove.
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols detail the synthesis of the prodrug and the in vitro validation of its metabolic activation.
Protocol A: Synthesis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-
This protocol leverages the nucleophilic addition of hydroxylamine to a benzimidazole carbonitrile precursor[2].
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Preparation of Free Hydroxylamine: Suspend Hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous Dimethyl Sulfoxide (DMSO). Add Potassium tert-butoxide (KO-t-Bu) slowly at room temperature.
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Causality: KO-t-Bu is a strong, sterically hindered base that deprotonates the hydrochloride salt to generate the highly nucleophilic free hydroxylamine without engaging in unwanted side reactions. DMSO acts as a polar aprotic solvent, leaving the nucleophile unsolvated and highly reactive.
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Nucleophilic Addition: Add 1H-Benzimidazole-2-carbonitrile to the mixture. Stir continuously at 80°C for 4-6 hours.
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Causality: The free hydroxylamine attacks the electrophilic carbon of the nitrile group. Elevated temperature provides the activation energy required to overcome the steric hindrance of the benzimidazole ring.
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Workup and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol to yield pure 1H-Benzimidazole-2-carboximidamide, N-hydroxy-[10]. Structural elucidation should be confirmed via ¹H-NMR and ¹³C-NMR[2].
Protocol B: In Vitro mARC Metabolic Reduction Assay
To validate that the synthesized amidoxime acts as a true prodrug, its reduction must be quantified using an HPLC-based assay[4].
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Enzyme Incubation: In a 100 mM potassium phosphate buffer (pH 6.0), combine 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (100 µM) with isolated porcine or human liver mitochondria (containing the mARC system)[5].
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Reaction Initiation: Initiate the reaction by adding 1 mM NADH. Incubate at 37°C for 30 minutes.
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Causality: NADH is the obligate electron donor for the CYB5R/CYB5/mARC cascade. Without it, the Mo-co cannot be reduced to its active Mo(IV) state, and the assay acts as a negative control.
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Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
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HPLC Quantification: Analyze the supernatant via Reverse-Phase HPLC.
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Causality: Due to the pKa differences, the lipophilic amidoxime prodrug will elute later than the hydrophilic, cationic active amidine on a standard C18 column[4]. The appearance of the amidine peak confirms successful metabolic activation.
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Sources
- 1. Unusually Strong Binding to the DNA Minor Groove by a Highly Twisted Benzimidazole-Diphenylether: Induced Fit and Bound Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. From the Eukaryotic Molybdenum Cofactor Biosynthesis to the Moonlighting Enzyme mARC [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
